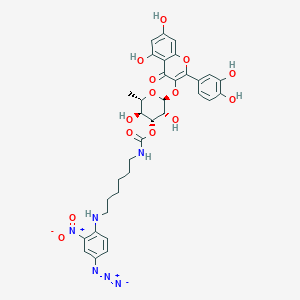
苯那芬特林
概述
描述
Benafentrine, also known as AH 21-132, is a small molecule drug that functions as an inhibitor of phosphodiesterase (PDE) III and IV isoenzymes. It was initially studied for its potential anti-allergic effects and its use in treating allergic bronchial asthma. the development of benafentrine was discontinued at phase I clinical trials .
科学研究应用
安全和危害
作用机制
Benafentrine exerts its effects by inhibiting the phosphodiesterase (PDE) III and IV isoenzymes. This inhibition leads to an increase in cAMP levels, which in turn regulates various cellular processes, including the release of noradrenaline and cytokine production. The molecular targets of benafentrine include the PDE III and IV isoenzymes, and its pathways involve the modulation of cAMP levels .
生化分析
Biochemical Properties
Benafentrine interacts with enzymes and proteins in the body, particularly those involved in the phosphodiesterase pathway . It is known to inhibit PDE3 and PDE4 isoenzymes . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in cellular signal transduction .
Cellular Effects
Benafentrine’s inhibition of PDE3 and PDE4 can have significant effects on various types of cells and cellular processes . By inhibiting these enzymes, Benafentrine can increase the levels of cAMP and cGMP within cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benafentrine involves its binding to and inhibition of PDE3 and PDE4 . This prevents these enzymes from breaking down cAMP and cGMP, leading to increased levels of these second messengers within the cell . This can result in changes in gene expression and cellular function .
准备方法
The synthetic routes and reaction conditions for benafentrine involve the preparation of benzannelated [1,6]naphthyridines. These compounds are derived from partially hydrogenated benzo[c][1,6]naphthyridines. The preparation typically involves the use of trifluoromethyl groups and various reaction conditions to achieve the desired structure
化学反应分析
Benafentrine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include trifluoromethyl groups and other specific catalysts. The major products formed from these reactions are derivatives of benzo[c][1,6]naphthyridines .
相似化合物的比较
Benafentrine is similar to other PDE inhibitors, such as ibudilast, theophylline, and roflumilast. These compounds also target PDE isoenzymes and have been studied for their potential therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD) and asthma. benafentrine is unique in its specific inhibition of both PDE III and IV isoenzymes, which provides a broader range of effects compared to compounds that target only one isoenzyme .
Similar Compounds
- Ibudilast
- Theophylline
- Roflumilast
- Milrinone
- Enoximone
Benafentrine’s dual inhibition of PDE III and IV sets it apart from these similar compounds, making it a unique candidate for research despite its discontinued development .
属性
IUPAC Name |
N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDXHGMCXGHXBM-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188630 | |
| Record name | Benafentrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35135-01-4 | |
| Record name | Benafentrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benafentrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENAFENTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benafentrine affect cAMP levels within cells, and what is the significance of this interaction?
A1: Benafentrine, a PDE4 inhibitor, increases intracellular cAMP levels by preventing its breakdown. [, ] PDE4 is an enzyme responsible for hydrolyzing cAMP, a crucial secondary messenger involved in various cellular processes. By inhibiting PDE4, Benafentrine allows cAMP to accumulate, leading to downstream effects like the suppression of tumor necrosis factor-alpha (TNF-alpha) generation in human peripheral blood monocytes. [] This mechanism highlights Benafentrine's potential as an anti-inflammatory agent.
Q2: The research mentions a "rolipram binding site" on PDE4. How does Benafentrine interact with this site, and what is the implication of this interaction on its activity?
A2: The research indicates that Benafentrine, similar to Rolipram, displays a strong affinity for the "rolipram binding site" on PDE4. [] Interestingly, the study found that the potency of Benafentrine in inhibiting PDE4 correlated better with its ability to displace [3H]R-(-)-rolipram from this specific binding site than with its direct interaction with the catalytic site of the enzyme. [] This observation suggests that the "rolipram binding site" might be functionally linked to the catalytic domain of PDE4 and that Benafentrine's interaction with this site could allosterically modulate the enzyme's activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



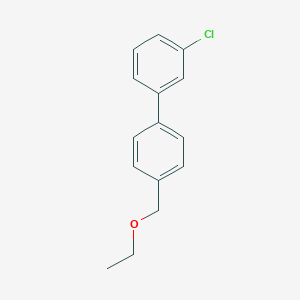
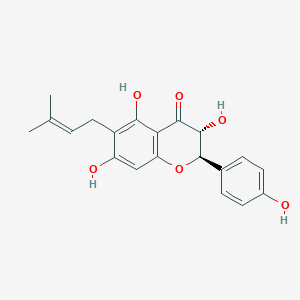
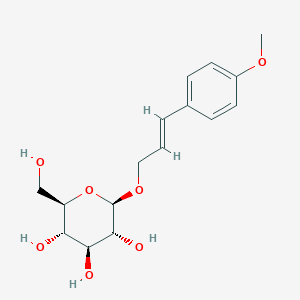
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
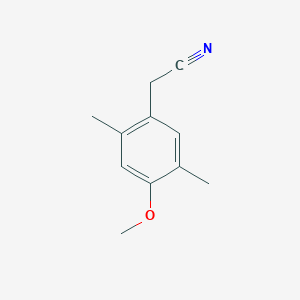
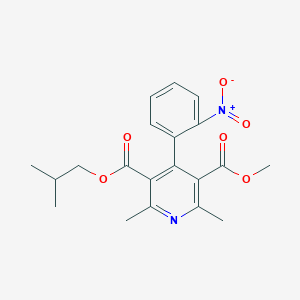
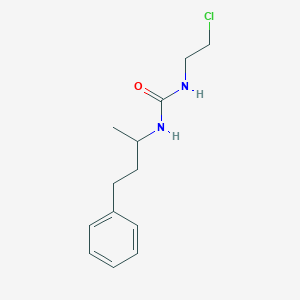
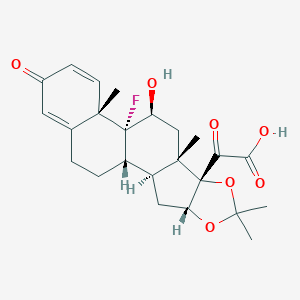
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)




